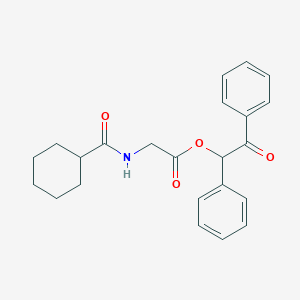
3-(3-Benzoyl-6-chloro-4,5-dihydroxy-1-benzofuran-7-yl)pentane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Benzoyl-6-chloro-4,5-dihydroxy-1-benzofuran-7-yl)pentane-2,4-dione is a complex organic compound characterized by its benzofuran core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as benzoyl, chloro, and dihydroxy groups, contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Benzoyl-6-chloro-4,5-dihydroxy-1-benzofuran-7-yl)pentane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzofuran Core: The initial step involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through the reaction of a phenol derivative with an appropriate aldehyde under acidic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Chlorination: The chloro group is introduced through electrophilic chlorination, using reagents like thionyl chloride or sulfuryl chloride.
Hydroxylation: The dihydroxy groups are introduced through hydroxylation reactions, which can be achieved using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Formation of the Pentane-2,4-dione Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative catalysts, and greener solvents to enhance the efficiency and sustainability of the process.
化学反応の分析
Types of Reactions
3-(3-Benzoyl-6-chloro-4,5-dihydroxy-1-benzofuran-7-yl)pentane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The benzoyl group can be reduced to a hydroxyl group, and the chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Condensation: The pentane-2,4-dione moiety can participate in condensation reactions with aldehydes or amines to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, osmium tetroxide, or potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols.
Condensation: Aldehydes, amines, and acid catalysts.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydroxylated or dechlorinated derivatives.
Substitution: Aminated or thiolated derivatives.
Condensation: Schiff bases or other condensation products.
科学的研究の応用
3-(3-Benzoyl-6-chloro-4,5-dihydroxy-1-benzofuran-7-yl)pentane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(3-Benzoyl-6-chloro-4,5-dihydroxy-1-benzofuran-7-yl)pentane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with its targets. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
3-(3-Benzoyl-4,5-dihydroxy-1-benzofuran-7-yl)pentane-2,4-dione: Lacks the chloro group, which may affect its reactivity and biological activity.
3-(3-Benzoyl-6-chloro-1-benzofuran-7-yl)pentane-2,4-dione: Lacks the dihydroxy groups, which may reduce its ability to form hydrogen bonds.
3-(3-Benzoyl-6-chloro-4,5-dihydroxy-1-benzofuran-7-yl)butane-2,4-dione: Has a shorter alkyl chain, which may affect its solubility and reactivity.
Uniqueness
3-(3-Benzoyl-6-chloro-4,5-dihydroxy-1-benzofuran-7-yl)pentane-2,4-dione is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both chloro and dihydroxy groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
特性
分子式 |
C20H15ClO6 |
|---|---|
分子量 |
386.8 g/mol |
IUPAC名 |
3-(3-benzoyl-6-chloro-4,5-dihydroxy-1-benzofuran-7-yl)pentane-2,4-dione |
InChI |
InChI=1S/C20H15ClO6/c1-9(22)13(10(2)23)15-16(21)19(26)18(25)14-12(8-27-20(14)15)17(24)11-6-4-3-5-7-11/h3-8,13,25-26H,1-2H3 |
InChIキー |
IIXFNJQVQREYEM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=C2C(=C(C(=C1Cl)O)O)C(=CO2)C(=O)C3=CC=CC=C3)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(3s)-3-(2h-1,3-Benzodioxol-5-Yl)-1-[(3r,5s)-3,5-Dimethylpiperidin-1-Yl]-3-(2-Hydroxy-4,6-Dimethoxyphenyl)propan-1-One](/img/structure/B10763999.png)
![2-[(5Z)-5-[[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B10764000.png)
![3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]-1,2-oxazole](/img/structure/B10764005.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B10764007.png)
![[6-Ethyl-2-methyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] acetate](/img/structure/B10764015.png)
![(3Z)-3-[(2-hydroxyphenyl)hydrazinylidene]-1-prop-2-enylindol-2-one](/img/structure/B10764028.png)
![2-[4-[[6-ethoxycarbonyl-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-5H-thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B10764033.png)
![tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate](/img/structure/B10764039.png)

![2-[[4-[[2-(1,1-Dimethylethoxy)phenyl]amino]-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B10764046.png)
